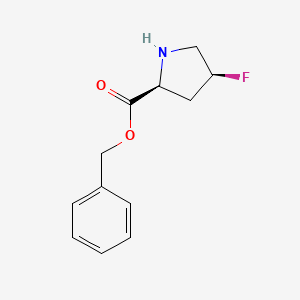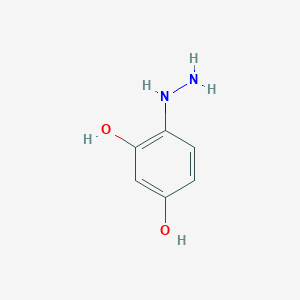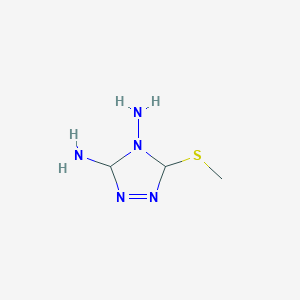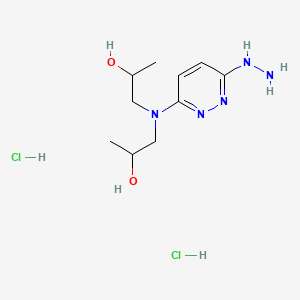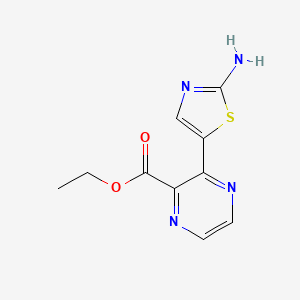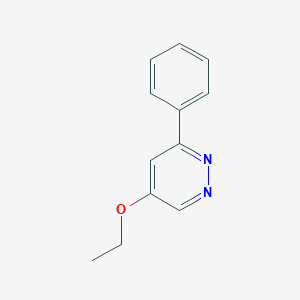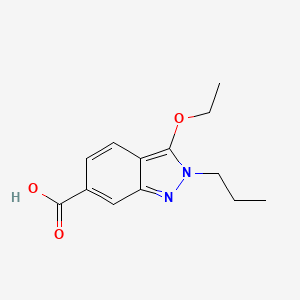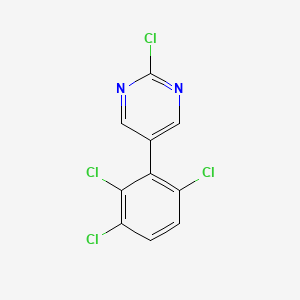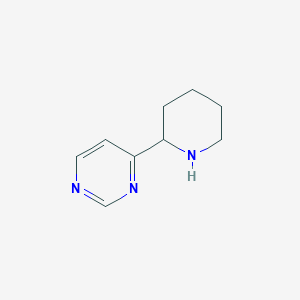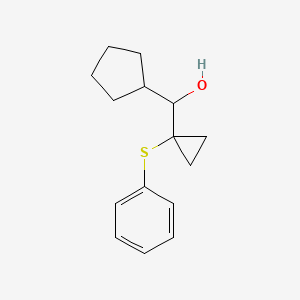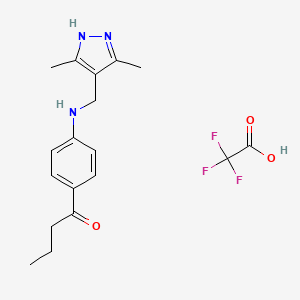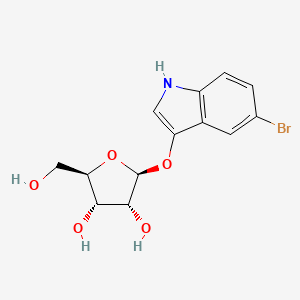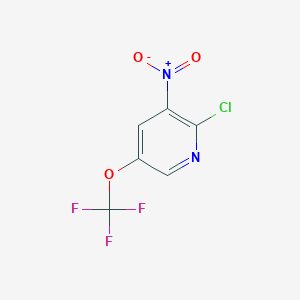![molecular formula C12H12N2S B13095820 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and thienopyridine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate thienopyridine derivatives under specific conditions. For instance, the reaction of 3-pyridylacetonitrile with sulfur and a base can yield the desired thienopyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学研究应用
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The pathways involved often include signal transduction cascades like the MAPK/ERK pathway .
相似化合物的比较
- 4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- 4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine
Uniqueness: 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
属性
分子式 |
C12H12N2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
4-pyridin-3-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H12N2S/c1-2-9(8-13-5-1)12-10-4-7-15-11(10)3-6-14-12/h1-2,4-5,7-8,12,14H,3,6H2 |
InChI 键 |
VFMHJJPZRDRFGU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=C1SC=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
